5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-99-8
VCID: VC11660779
InChI: InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br
Molecular Formula: C14H20BBrO4
Molecular Weight: 343.02 g/mol

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester

CAS No.: 2121512-99-8

Cat. No.: VC11660779

Molecular Formula: C14H20BBrO4

Molecular Weight: 343.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester - 2121512-99-8

Specification

CAS No. 2121512-99-8
Molecular Formula C14H20BBrO4
Molecular Weight 343.02 g/mol
IUPAC Name 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3
Standard InChI Key PZMHCUJQCLDWKR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol-protected boronic ester functionality. Key structural identifiers include:

PropertyValue
Molecular FormulaC14H20BBrO4\text{C}_{14}\text{H}_{20}\text{BBrO}_4
Molecular Weight343.02 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br
InChIKeyPZMHCUJQCLDWKR-UHFFFAOYSA-N

The pinacol ester group enhances stability by shielding the boronic acid from hydrolysis, making the compound suitable for prolonged storage and reactive conditions. The bromine atom at the 5-position and methoxy groups at the 2- and 4-positions direct electrophilic substitution reactions, enabling regioselective transformations in synthesis .

Synthesis and Optimization

Reaction Pathways

The synthesis of 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester typically proceeds via a two-step process:

  • Boronic Acid Formation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Esterification: The resulting boronic acid reacts with pinacol under acidic conditions to form the ester.

Recent advances highlight the role of solvent choice in optimizing yields. For example, cyclopentyl methyl ether (CPME) has replaced tetrahydrofuran (THF) in analogous reactions due to its higher boiling point (106°C vs. 66°C), which minimizes side reactions and improves efficiency for sterically demanding substrates .

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